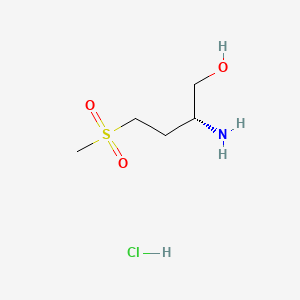
(2R)-2-amino-4-methanesulfonylbutan-1-ol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-4-methanesulfonylbutan-1-ol hydrochloride is a chiral amino alcohol compound with a methanesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4-methanesulfonylbutan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-2-amino-4-hydroxybutanoic acid.
Methanesulfonylation: The hydroxyl group of the precursor is converted to a methanesulfonyl group using methanesulfonyl chloride in the presence of a base like triethylamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on scalability, cost-effectiveness, and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-4-methanesulfonylbutan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The methanesulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The methanesulfonyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products Formed
Oxidation: Oximes, nitro compounds.
Reduction: Thiol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-4-methanesulfonylbutan-1-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-4-methanesulfonylbutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating nucleophilic attack by amino acids in enzyme active sites. This interaction can lead to the inhibition or activation of the enzyme, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-amino-4-hydroxybutanoic acid
- (2R)-2-amino-4-methylsulfinylbutan-1-ol
- (2R)-2-amino-4-methylsulfonylbutanoic acid
Uniqueness
(2R)-2-amino-4-methanesulfonylbutan-1-ol hydrochloride is unique due to the presence of both an amino group and a methanesulfonyl group, which confer distinct reactivity and interaction profiles. This combination allows for versatile applications in various fields, distinguishing it from similar compounds that may lack one of these functional groups.
Eigenschaften
Molekularformel |
C5H14ClNO3S |
|---|---|
Molekulargewicht |
203.69 g/mol |
IUPAC-Name |
(2R)-2-amino-4-methylsulfonylbutan-1-ol;hydrochloride |
InChI |
InChI=1S/C5H13NO3S.ClH/c1-10(8,9)3-2-5(6)4-7;/h5,7H,2-4,6H2,1H3;1H/t5-;/m1./s1 |
InChI-Schlüssel |
GZUBNYHCVGSPSV-NUBCRITNSA-N |
Isomerische SMILES |
CS(=O)(=O)CC[C@H](CO)N.Cl |
Kanonische SMILES |
CS(=O)(=O)CCC(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[1-(3-aminopropyl)pyrrolidin-3-yl]carbamate](/img/structure/B13456431.png)
![2-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-3-(cyclopropylmethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13456439.png)
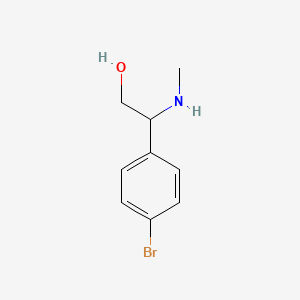
![({6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl}methyl)(methyl)amine dihydrochloride](/img/structure/B13456445.png)
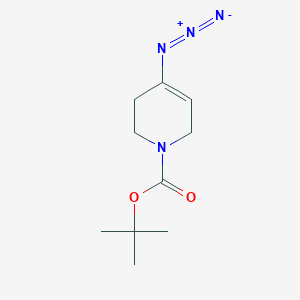


![6-Aminobicyclo[4.1.1]octane-1-carboxylic acid hydrochloride](/img/structure/B13456492.png)
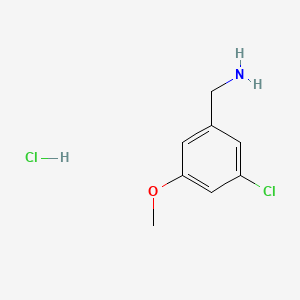
![2-[(2,2-Difluoroethyl)sulfanyl]acetic acid](/img/structure/B13456510.png)
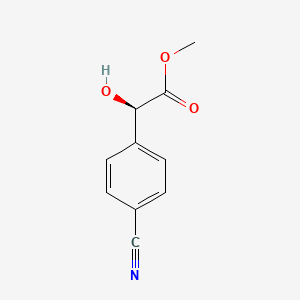

![4-[(Propane-2-sulfonyl)methyl]phenol](/img/structure/B13456525.png)
![Ethyl 5,7-dimethyl-2-(2-methylpropyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13456528.png)
